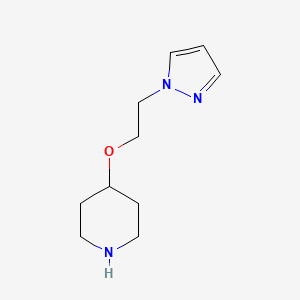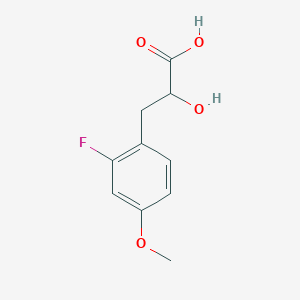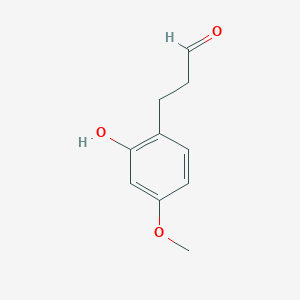
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride is a chemical compound with a complex structure that includes a thiophene ring, an ethoxy group, and a sulfonyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-ol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which is then purified to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high quality of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of alcohols to sulfonyl chlorides.
Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Explored for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and biological interactions. The thiophene ring may also interact with specific molecular targets, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-ol: The alcohol precursor used in the synthesis of the sulfonyl chloride derivative.
Thiophene-2-sulfonyl Chloride: A simpler sulfonyl chloride derivative with a thiophene ring.
2-Methylthiophene: A basic thiophene derivative without the ethoxy and sulfonyl chloride groups.
Uniqueness
2-Methyl-3-(2-(thiophen-2-yl)ethoxy)propane-1-sulfonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of both the thiophene ring and the sulfonyl chloride group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C10H15ClO3S2 |
|---|---|
Peso molecular |
282.8 g/mol |
Nombre IUPAC |
2-methyl-3-(2-thiophen-2-ylethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClO3S2/c1-9(8-16(11,12)13)7-14-5-4-10-3-2-6-15-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Clave InChI |
DULKHDIYBXBOGU-UHFFFAOYSA-N |
SMILES canónico |
CC(COCCC1=CC=CS1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


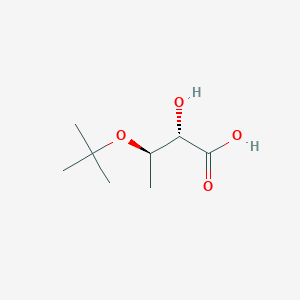
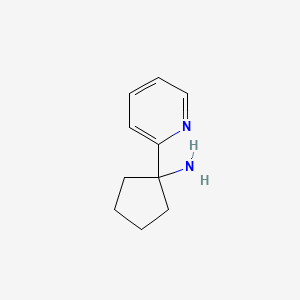

![[3-bromo-5-(methoxycarbonyl)-2-oxopyridin-1(2H)-yl]acetic acid](/img/structure/B13530381.png)



![(3AS,6aR)-hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B13530408.png)
